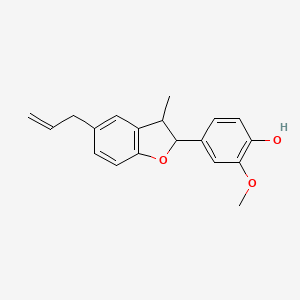
4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Allylation and Methylation: Introduction of the allyl and methyl groups can be done using allyl halides and methylating agents under basic or acidic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol may have several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of derivatives.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Using it as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Phenolic Compounds: Compounds with phenolic groups that exhibit similar reactivity.
Uniqueness
4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives and phenolic compounds.
Propriétés
Formule moléculaire |
C19H20O3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-methoxy-4-(3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol |
InChI |
InChI=1S/C19H20O3/c1-4-5-13-6-9-17-15(10-13)12(2)19(22-17)14-7-8-16(20)18(11-14)21-3/h4,6-12,19-20H,1,5H2,2-3H3 |
Clé InChI |
QZTXBSVYCGEBAS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC2=C1C=C(C=C2)CC=C)C3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



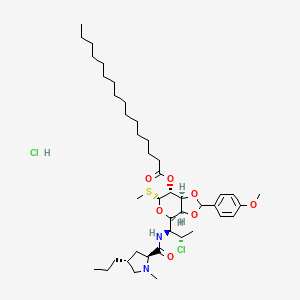
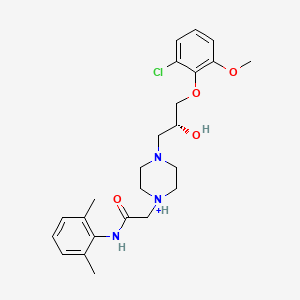
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
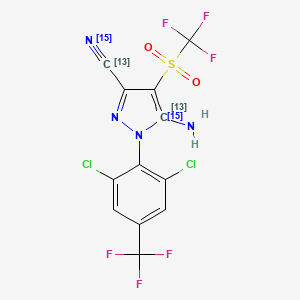

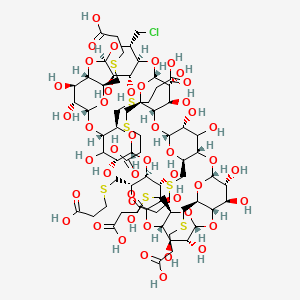

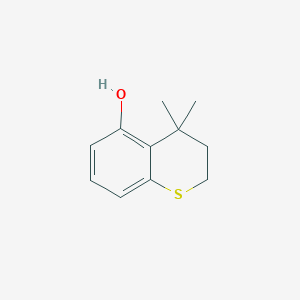


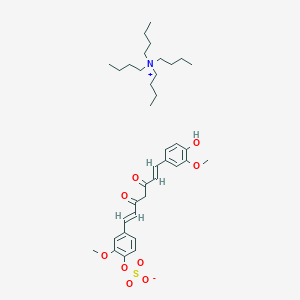
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
